(-)-Hinokiresinol

概要

説明

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s structure . This could provide information on the compound’s stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, its selectivity, and the mechanisms of its reactions .Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, its solubility, its stability, and its reactivity .科学的研究の応用

Antioxidant and Antiatherogenic Activity

(-)-Hinokiresinol, also known as cis-hinokiresinol, has been isolated from various plant sources and exhibits significant antioxidant and antiatherogenic activities. It demonstrates inhibitory effects on enzymes related to atherosclerosis and has been found to scavenge radicals effectively (Song et al., 2007).

Antiallergic Effects

Hinokiresinol shows potential in the treatment of allergic reactions. It inhibits the release of enzymes and proinflammatory cytokines in cells stimulated by IgE, suggesting its usefulness in managing allergies (Bae et al., 2006).

Role in Norlignan Formation

Research into the enzymatic formation of this compound in plants like Cryptomeria japonica has provided insights into the biosynthesis of norlignans, a class of natural compounds with various biological activities. This research helps in understanding the formation of these compounds in nature (Suzuki et al., 2004).

Anti-Angiogenic Properties

cis-Hinokiresinol, derived from certain plants, has demonstrated anti-angiogenic properties. It inhibits endothelial cell proliferation and migration, key processes in angiogenesis, suggesting potential therapeutic applications in diseases involving abnormal angiogenesis (Jeong et al., 2003).

Antimalarial Activity

Modified forms of this compound have shown improved activity against the malaria parasite Plasmodium falciparum. These findings indicate the potential for developing new antimalarial treatments based on hinokiresinol derivatives (Skytte et al., 2006).

Antitermitic Properties

Extracts from Chamaecyparis obtusa, containing hinokiresinol, exhibit strong antitermitic activity. This suggests its use in protecting wood and other materials from termite damage (Morikawa et al., 2014).

Neuroprotective and Anti-inflammatory Effects

Hinokiresinol shows promise in treating cerebral ischemia. It possesses stereo-specific antioxidant and anti-inflammatory activities, which are crucial in reducing neuronal injury and inflammation in the brain following ischemic stroke (Ju et al., 2012).

Estrogen-Like Activity

Hinokiresinol and its isomers have been found to bind to estrogen receptors, indicating potential applications in conditions related to estrogen activity. The different isomers show varying degrees of activity, with some having significantly higher activity than others (Minami et al., 2000).

Biosynthetic Pathway Elucidation

Research has clarified aspects of the biosynthetic pathways of this compound in plants, contributing to a deeper understanding of plant secondary metabolite biosynthesis. This knowledge can be useful in synthetic biology and biotechnological applications (Suzuki et al., 2002).

Mechanisms in Norlignan Biosynthesis

Studies have provided insights into the formation of norlignans, particularly how the subunit composition of enzymes like hinokiresinol synthase affects the geometrical and enantiomeric selectivity in norlignan formation. This understanding can aid in the development of synthetic strategies for these compounds (Yamamura et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

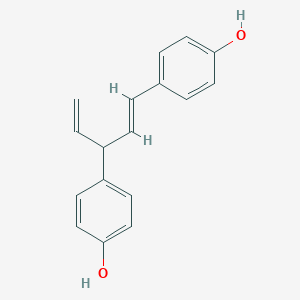

IUPAC Name |

4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUNWQYYMXIRB-ZRFDWSJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317776 | |

| Record name | Hinokiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-24-3 | |

| Record name | Hinokiresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17676-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

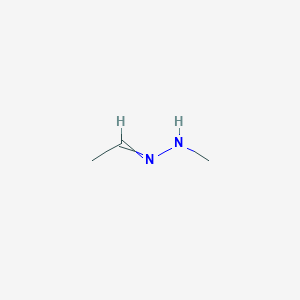

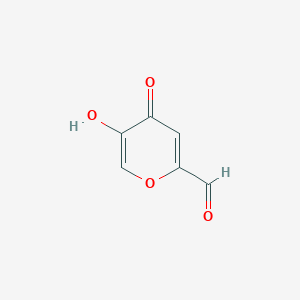

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

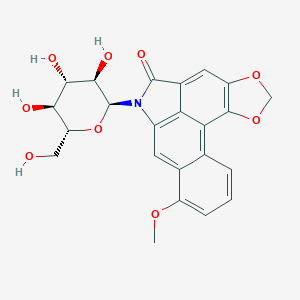

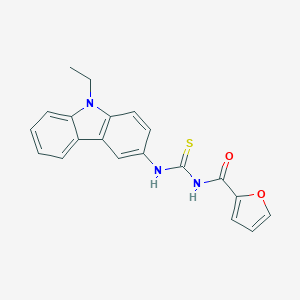

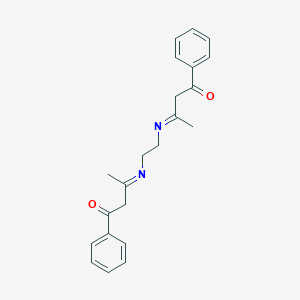

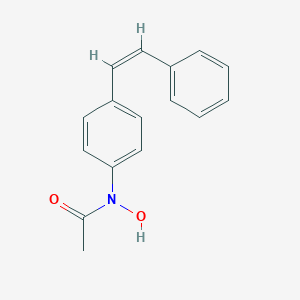

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)